

Technical Guide: Synthesis and Characterization of 4-Ethyloxan-4-amine

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Compound of Interest

Compound Name: 4-Ethyloxan-4-amine

CAS No.: 1158759-90-0

Cat. No.: B1650248

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Executive Summary

This technical guide details the synthesis and characterization of **4-Ethyloxan-4-amine** (systematically named 4-amino-4-ethyltetrahydro-2H-pyran). This molecule features a quaternary carbon center at the 4-position of the saturated oxygen heterocycle, a structural motif increasingly valued in medicinal chemistry for its ability to restrict conformational flexibility and lower lipophilicity (low LogP) compared to carbocyclic analogs.

Critical Distinction: This guide focuses on the gem-disubstituted primary amine (Ethyl and Amine both at C4), not the secondary amine N-ethyltetrahydro-2H-pyran-4-amine. The quaternary center presents specific synthetic challenges, primarily steric hindrance and the risk of elimination during intermediate steps.

Key Chemical Data

Property	Specification
IUPAC Name	4-Ethyltetrahydro-2H-pyran-4-amine
Molecular Formula	C ₇ H ₁₅ NO
Molecular Weight	129.20 g/mol
CAS Number	924266-86-6 (HCl salt) / Generic Ref
Appearance	Pale yellow oil (Free base)
Solubility	Soluble in MeOH, DCM, dilute HCl; sparingly soluble in non-polar alkanes.[1][2]

Retrosynthetic Analysis

The construction of the quaternary ammonium center at the 4-position of the pyran ring is best approached via nucleophilic addition to the commercially available ketone, tetrahydro-4H-pyran-4-one.

- Disconnection: C–N bond or C–C bond at the quaternary center.
- Precursor: 4-Ethyltetrahydro-2H-pyran-4-ol (Tertiary Alcohol).
- Starting Material: Tetrahydro-4H-pyran-4-one (Oxanone).

Two primary routes are viable:

- Route A (Azide Interception): Grignard addition followed by substitution with azide and reduction. This is the preferred laboratory-scale route due to milder conditions that minimize elimination side-products.
- Route B (Ritter Reaction): Grignard addition followed by acid-mediated amidation. This is preferred for industrial scalability but requires careful control of acidic conditions to prevent dehydration to 4-ethylidenetetrahydro-2H-pyran.

Experimental Protocols

Route A: The Azide Interception Sequence (High Purity)

This route is recommended for research-scale synthesis (grams to decagrams) as it avoids the harsh acidic environment of the Ritter reaction.

Step 1: Grignard Addition

Reaction: Tetrahydro-4H-pyran-4-one + EtMgBr → 4-Ethyltetrahydro-2H-pyran-4-ol

- Setup: Flame-dried 3-neck flask under Argon atmosphere.
- Reagent: Charge Ethylmagnesium bromide (1.2 equiv, 3.0 M in Et₂O) and cool to 0°C.
- Addition: Add Tetrahydro-4H-pyran-4-one (1.0 equiv) dissolved in anhydrous THF dropwise over 30 minutes.
- Process: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain with PMA or KMnO₄).
- Workup: Quench carefully with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
- Yield Target: >85% (Colorless oil).

Step 2: Azidation

Reaction: 4-Ethyltetrahydro-2H-pyran-4-ol + TMSN₃ → 4-Azido-4-ethyltetrahydro-2H-pyran

Note: Tertiary alcohols are difficult to substitute directly. Use of Lewis Acid catalysis is required.

- Setup: Dissolve the tertiary alcohol (from Step 1) in dry DCM under Argon.
- Reagents: Add Trimethylsilyl azide (TMSN₃) (2.0 equiv).
- Catalyst: Cool to 0°C and add BF₃·OEt₂ (1.1 equiv) dropwise. Caution: Exothermic.
- Process: Stir at 0°C for 1 hour, then RT for 12 hours.
- Safety: Azides are potential explosion hazards. Do not concentrate to dryness if high azide content is suspected.

- Workup: Quench with NaHCO_3 . Extract with DCM.
- Intermediate: 4-Azido-4-ethyltetrahydro-2H-pyran (Oil).

Step 3: Staudinger Reduction

Reaction: Azide + PPh_3 + H_2O → **4-Ethylloxan-4-amine**

- Setup: Dissolve the crude azide in THF/Water (10:1).
- Reagent: Add Triphenylphosphine (PPh_3) (1.5 equiv).
- Process: Stir at RT for 12–24 hours. Nitrogen gas evolution will be observed.
- Workup: Acidify with 1M HCl to pH 2 (protonates the amine, keeping it in the aqueous phase). Wash the aqueous layer with Et_2O (removes PPh_3 and O=PPh_3).
- Isolation: Basify the aqueous layer with 2M NaOH to pH >12. Extract exhaustively with DCM or CHCl_3/IPA (3:1). Dry and concentrate.
- Purification: If necessary, flash chromatography ($\text{DCM}:\text{MeOH}:\text{NH}_4\text{OH}$ 90:10:1).

Route B: The Ritter Reaction (Scalable Alternative)

Reaction: Tertiary Alcohol + HCN (generated in situ) → Formamide → Amine

- Reagents: 4-Ethyltetrahydro-2H-pyran-4-ol, Sodium Cyanide (NaCN), Sulfuric Acid (H_2SO_4), Acetic Acid.
- Process: Treat the alcohol with NaCN (2 equiv) in AcOH. Add H_2SO_4 dropwise at 0°C .
- Mechanism: The acid generates the tertiary carbocation, which is intercepted by the nitrile (HCN or Acetonitrile).
- Hydrolysis: The resulting formamide or acetamide is refluxed in NaOH/EtOH to liberate the free amine.
- Risk: High risk of elimination to the alkene (4-ethylidene) due to the stability of the tertiary carbocation and strong acid.

Visualization of Workflows

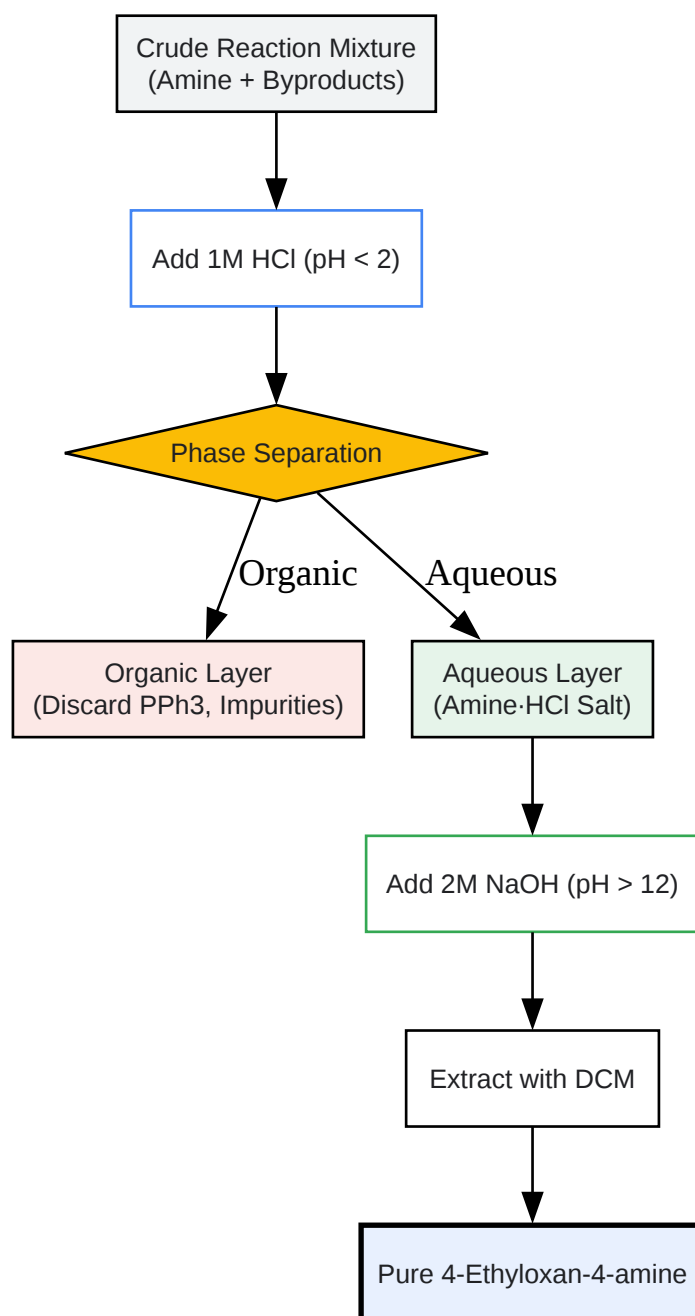
Synthesis Workflow (Route A)



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Caption: Step-by-step synthesis via the Azide Interception method to avoid elimination side-products.

Purification Logic (Acid-Base Extraction)



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Caption: Acid-base extraction protocol for isolating the amine from neutral byproducts (e.g., Triphenylphosphine oxide).

Characterization Standards

The following data supports the identification of the target molecule.

Nuclear Magnetic Resonance (NMR)[3][4]

- ^1H NMR (400 MHz, CDCl_3):
 - δ 0.92 (t, $J=7.5$ Hz, 3H): Methyl group of the ethyl chain.
 - δ 1.15 (br s, 2H): NH_2 protons (exchangeable with D_2O).
 - δ 1.55 (q, $J=7.5$ Hz, 2H): Methylene group of the ethyl chain.
 - δ 1.45–1.60 (m, 4H): C3 and C5 protons of the pyran ring (often overlapping with ethyl methylene).
 - δ 3.65–3.80 (m, 4H): C2 and C6 protons (adjacent to Oxygen).
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ 7.8: Ethyl CH_3 .
 - δ 32.5: Ethyl CH_2 .
 - δ 36.8: Ring C3/C5.
 - δ 51.2: Quaternary C4 (attached to Nitrogen).
 - δ 64.5: Ring C2/C6 (attached to Oxygen).

Mass Spectrometry

- Method: ESI-MS (Positive Mode)
- Expected Ion: $[\text{M}+\text{H}]^+ = 130.12$ m/z.

Thin Layer Chromatography (TLC)[4]

- Stationary Phase: Silica Gel 60 F₂₅₄.
- Mobile Phase: 20% Methanol in Dichloromethane (DCM) + 1% NH_4OH .
- Rf Value: ~0.18 (Stains with Ninhydrin or Iodine).

Safety & Handling

- **Azide Safety:** If utilizing Route A, maintain strict control over TMSN_3 . It hydrolyzes to release Hydrazoic Acid (HN_3), which is highly toxic and explosive. Perform all azide steps in a well-ventilated fume hood.
- **Cyanide Safety:** If utilizing Route B, NaCN is fatal if swallowed or in contact with acid. Keep a cyanide antidote kit available.
- **Storage:** The free amine absorbs CO_2 from the air. Store under Nitrogen or Argon at 4°C . For long-term storage, conversion to the Hydrochloride salt (**4-Ethyloxan-4-amine**·HCl) is recommended.

References

- Primary Synthesis Precedent (Azide Route)
 - Title: Palladium Catalysed $\text{C}(\text{sp}^3)\text{-H}$ Functionalisation of Aldehydes and Amines using Transient Imine Directing Group.
 - Source: CORE (UK)
 - Context: Describes the synthesis of "4-Ethyltetrahydro-2H-pyran-4-amine (53)
 - URL:[\[Link\]](#)
- General Ritter Reaction Methodology
 - Title: Ritter Reaction - Organic Chemistry Portal.
 - Source: Organic Chemistry Portal.
 - Context: Mechanisms and general conditions for converting tertiary alcohols to amides/amines.
 - URL:[\[Link\]](#)^[3]
- Analogous Grignard Additions to Pyranones
 - Title: Synthesis of tetrahydropyrans (General Review).
 - Source: Organic Chemistry Portal.
 - URL:[\[Link\]](#)

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Sources

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- 2. prepchem.com [prepchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
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